Clorhidrato de 2-(feniltio)etanamida

Descripción general

Descripción

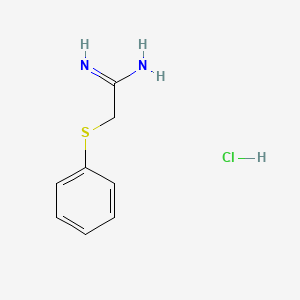

2-(Phenylthio)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2S and its molecular weight is 202.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Phenylthio)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylthio)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

En la investigación farmacéutica, el clorhidrato de 2-(feniltio)etanamida se explora por su potencial como bloque de construcción en el diseño y la síntesis de fármacos. Su grupo amidina puede actuar como un farmacóforo, imitando la estructura de las moléculas que ocurren naturalmente, lo que lo hace valioso en el desarrollo de nuevos agentes terapéuticos .

Síntesis Orgánica

Este compuesto sirve como un reactivo versátil en la síntesis orgánica. Es particularmente útil en la síntesis de heterociclos que contienen nitrógeno, que son estructuras centrales en muchos productos farmacéuticos. Su reactividad con β-dicarbonilos para producir pirimidinas sustituidas es un ejemplo de su aplicación en la creación de moléculas orgánicas complejas .

Catálisis

En el campo de la catálisis, el This compound se puede utilizar para facilitar diversas reacciones químicas. Su función como precursor de las amidinas le permite participar en ciclos catalíticos, especialmente en reacciones que involucran la transferencia de grupos nitrogenados .

Actividad Biológica

2-(Phenylthio)ethanimidamide hydrochloride is a compound with significant biological activity, primarily recognized for its role as a cysteine-alkylating agent in proteomics. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

- Chemical Formula : CHClNS

- Molecular Weight : Approximately 202.7 g/mol

- Synonyms : 2-(Phenylthio)acetamidine hydrochloride, 2-phenylsulfanylethanimidamide hydrochloride

The biological activity of 2-(Phenylthio)ethanimidamide hydrochloride is attributed to its nucleophilic properties due to the imidamide functional group. This allows it to interact with cysteine residues in proteins, leading to modifications that can alter protein structure and function. Such interactions are crucial for understanding protein dynamics and signaling pathways in cells.

Biological Applications

Comparative Analysis with Similar Compounds

The uniqueness of 2-(Phenylthio)ethanimidamide hydrochloride can be highlighted when compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Phenylthio)acetamidine hydrochloride | CHClNS | Contains an acetamidine group; used in proteomics. |

| 2-(Phenylthio)ethylamine hydrochloride | CHClNS | Lacks the imidamide functionality; simpler structure. |

| 2-(Thienylthio)ethanimidamide hydrochloride | CHClNS | Contains a thienyl group; potential for different activity. |

| 2-(Benzothiazol-2-ylthio)acetamidine | CHClNS | Incorporates a benzothiazole moiety; unique properties. |

Case Studies

- Proteomic Studies : In a study focusing on protein interactions, researchers employed 2-(Phenylthio)ethanimidamide hydrochloride to label cysteine residues in various proteins, allowing for enhanced detection and analysis of protein complexes through mass spectrometry.

- Antiviral Research : Although direct studies on this compound's antiviral efficacy are scarce, related thiol derivatives have demonstrated significant antiviral activity against several viruses, suggesting potential avenues for further exploration with 2-(Phenylthio)ethanimidamide hydrochloride.

Propiedades

IUPAC Name |

2-phenylsulfanylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWDWQVZOWQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372596 | |

| Record name | 2-(Phenylthio)ethanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84544-86-5 | |

| Record name | 2-(Phenylthio)ethanimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.